N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenyl)acetamide
Description
N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenyl)acetamide is a synthetic small molecule characterized by a tetrahydroquinoline core substituted with a methanesulfonyl group at the 1-position and an acetamide-linked 3-methylphenyl moiety at the 7-position. The methanesulfonyl group enhances metabolic stability by resisting hydrolysis, while the 3-methylphenyl substituent may contribute to hydrophobic interactions in biological targets .
Properties
IUPAC Name |
2-(3-methylphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-14-5-3-6-15(11-14)12-19(22)20-17-9-8-16-7-4-10-21(18(16)13-17)25(2,23)24/h3,5-6,8-9,11,13H,4,7,10,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGGZSZRJCLTJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenyl)acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents such as methanesulfonyl chloride.
Attachment of the 3-Methylphenyl Group: The 3-methylphenyl group can be attached through Friedel-Crafts alkylation or acylation reactions.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline core or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenyl)acetamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Core Modifications: Methanesulfonyl vs. Acetyl
- N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenoxy)acetamide (): The acetyl group at the 1-position reduces steric bulk compared to methanesulfonyl. The phenoxy linker (vs. acetamide) decreases hydrogen-bonding capacity (H-bond acceptors: 5 vs. 4 in the target compound).
Aryl Group Variations
- 2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide (): A thio-triazolyl group replaces the tetrahydroquinoline core. Demonstrated 1.28× higher anti-inflammatory activity than diclofenac in vivo, attributed to cyclooxygenase-2 (COX-2) inhibition. The 3-methylphenyl group likely enhances target affinity .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s methanesulfonyl group increases molecular weight and polar surface area compared to acetylated analogues, suggesting improved solubility in polar solvents but reduced passive diffusion.
- The 3-methylphenyl group balances lipophilicity (logP ~3.0) for membrane permeability while avoiding excessive hydrophobicity .
Anti-Inflammatory Potential
- Leader Compound from : 3-Methylphenylacetamide derivatives exhibit COX-2 inhibition, with activity surpassing diclofenac. The target compound’s tetrahydroquinoline core may enhance binding to COX-2’s hydrophobic pocket, while methanesulfonyl stabilizes the molecule in vivo .
Structural Insights from Crystallography
- 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide (): Dihedral angles between aromatic rings (66.4°) influence molecular conformation and crystal packing. The target compound’s 3-methylphenyl group may adopt a similar twisted conformation, optimizing interactions with biological targets .
Biological Activity
N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article details its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 336.42 g/mol. Its structure includes a tetrahydroquinoline moiety, which is often associated with various biological activities, and a methanesulfonyl group that enhances its solubility and reactivity.
Biological Activity
1. Antimicrobial Activity
Research indicates that compounds with a tetrahydroquinoline structure often exhibit antimicrobial properties. This compound has been studied for its inhibitory effects on several bacterial strains. In vitro assays demonstrated significant zones of inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
2. Anticancer Properties
The compound has also shown promise in cancer research. Studies have indicated that it may induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, it was found to inhibit the activity of specific kinases that are often overactive in cancer cells .
3. Mechanism of Action
The mechanism of action appears to involve the inhibition of methionyl-tRNA synthetase, an enzyme crucial for protein synthesis. By inhibiting this enzyme, the compound disrupts the translation process in cells, leading to reduced protein synthesis which is particularly effective in rapidly dividing cells such as those found in tumors .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Tetrahydroquinoline Core : This is achieved through a Pictet-Spengler reaction involving an aniline derivative and an aldehyde.
- Introduction of Methanesulfonyl Group : The tetrahydroquinoline intermediate is treated with methanesulfonyl chloride in the presence of a base like triethylamine.
- Acetamide Formation : Finally, the methanesulfonylated intermediate is reacted with 3-methylphenyl acetamide to yield the final product .
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : In one study, this compound was tested against various bacterial strains. The results showed that the compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
- Cancer Cell Studies : In vitro studies on human glioma cell lines revealed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
